![molecular formula C41H39N7O6 B10831013 8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B10831013.png)
8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIAIS164029 is a synthetic organic compound classified as a PROTAC (Proteolysis Targeting Chimera) type degrader. It is specifically designed to target and degrade ALK (anaplastic lymphoma kinase) tyrosine kinase proteins. The compound consists of a tyrosine kinase inhibitor moiety, which is an analogue of alectinib, and a CRBN-binding ligand, which is pomalidomide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIAIS164029 involves multiple steps, starting with the preparation of the tyrosine kinase inhibitor moiety and the CRBN-binding ligand. The two components are then linked together through a series of chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of SIAIS164029 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
SIAIS164029 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of SIAIS164029 with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
SIAIS164029 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying the degradation of ALK tyrosine kinase proteins and understanding the mechanisms of PROTACs.
Biology: In biological research, SIAIS164029 is used to investigate the role of ALK tyrosine kinase proteins in cellular processes and diseases.
Medicine: The compound has potential therapeutic applications in the treatment of cancers and other diseases involving ALK tyrosine kinase proteins.
Mechanism of Action
SIAIS164029 exerts its effects by binding to ALK tyrosine kinase proteins and promoting their degradation through the ubiquitin-proteasome system. The compound consists of two main components: a tyrosine kinase inhibitor moiety that binds to the ALK protein and a CRBN-binding ligand that recruits the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the ALK protein, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Alectinib: An ALK tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Pomalidomide: A CRBN-binding ligand used in the treatment of multiple myeloma.
Other PROTACs: Various PROTACs targeting different proteins and pathways.
Uniqueness
SIAIS164029 is unique in its ability to specifically target and degrade ALK tyrosine kinase proteins through the PROTAC mechanism. This dual-targeting approach allows for more efficient and selective degradation of the target protein compared to traditional inhibitors .
Properties
Molecular Formula |
C41H39N7O6 |
|---|---|
Molecular Weight |
725.8 g/mol |
IUPAC Name |
8-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoyl]piperazin-1-yl]-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile |
InChI |
InChI=1S/C41H39N7O6/c1-4-23-19-26-27(41(2,3)37-35(36(26)51)24-9-8-22(21-42)18-29(24)44-37)20-31(23)46-14-16-47(17-15-46)33(50)12-13-43-28-7-5-6-25-34(28)40(54)48(39(25)53)30-10-11-32(49)45-38(30)52/h5-9,18-20,30,43-44H,4,10-17H2,1-3H3,(H,45,49,52) |
InChI Key |
NOXFUEOAHHPSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCN(CC3)C(=O)CCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(C7=C(C2=O)C8=C(N7)C=C(C=C8)C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


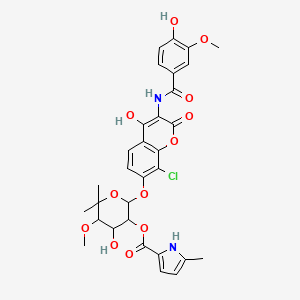
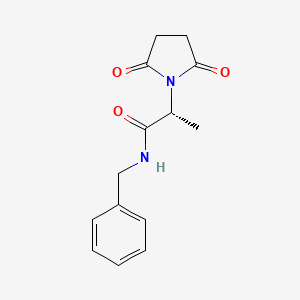
![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)

![(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
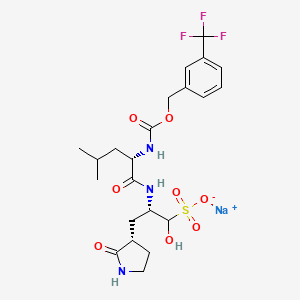
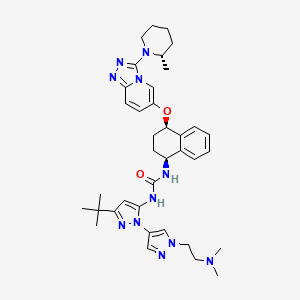
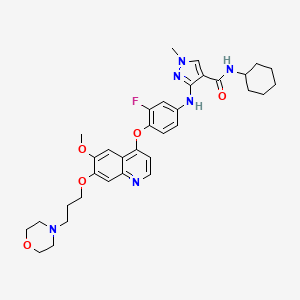

![13-(trifluoromethyl)-4,5,10,20,27,32-hexazahexacyclo[21.5.3.212,15.12,5.116,20.026,30]pentatriaconta-1(28),2(35),3,12,14,16(32),17,23(31),24,26,29,33-dodecaene-11,19-dione](/img/structure/B10831004.png)
![(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)
![4-[[7'-[(1R,3R)-3-hydroxycyclohexyl]-6'-oxospiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidine]-2'-yl]amino]-N-(trideuteriomethyl)benzenesulfonamide](/img/structure/B10831010.png)
